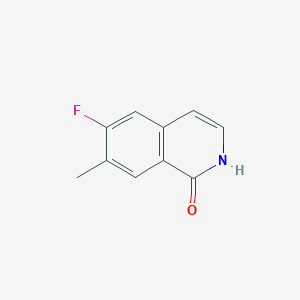
6-Fluoro-7-methylisoquinolin-1(2H)-one
概要
説明
6-Fluoro-7-methylisoquinolin-1(2H)-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a heterocyclic organic molecule that contains a fluorine atom and a methyl group attached to an isoquinoline ring system.
作用機序
The mechanism of action of 6-Fluoro-7-methylisoquinolin-1(2H)-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 6-Fluoro-7-methylisoquinolin-1(2H)-one has also been found to exhibit other biochemical and physiological effects. For instance, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 6-Fluoro-7-methylisoquinolin-1(2H)-one in lab experiments is its potency and selectivity towards cancer cells. This compound has been shown to exhibit significant anti-cancer activity even at low concentrations, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires advanced organic chemistry techniques and equipment.
将来の方向性
Despite the significant progress made in the study of 6-Fluoro-7-methylisoquinolin-1(2H)-one, there is still much that is not known about this compound. Some of the future directions for research on this compound include:
1. Further investigation of the mechanism of action of this compound to better understand its anti-cancer activity.
2. Development of new synthetic methods for the production of this compound that are more efficient and cost-effective.
3. Exploration of the potential applications of this compound in other fields, such as materials science and nanotechnology.
4. Investigation of the potential side effects of this compound and its safety profile in humans.
5. Clinical trials to evaluate the efficacy of this compound as a potential anti-cancer drug.
科学的研究の応用
The unique chemical structure of 6-Fluoro-7-methylisoquinolin-1(2H)-one makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have found that this compound exhibits potent anti-cancer activity against various types of cancer cells, including lung cancer, breast cancer, and colon cancer.
特性
IUPAC Name |
6-fluoro-7-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-8-7(5-9(6)11)2-3-12-10(8)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONWECUKJSDBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CNC2=O)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731302 | |
| Record name | 6-Fluoro-7-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923023-38-5 | |
| Record name | 6-Fluoro-7-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

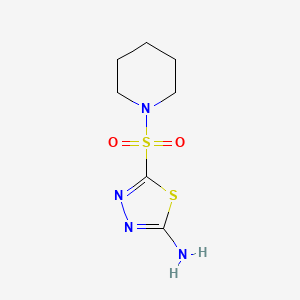

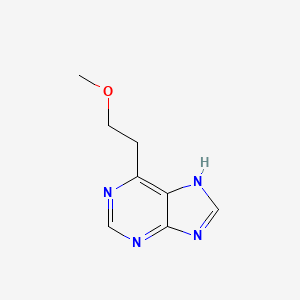

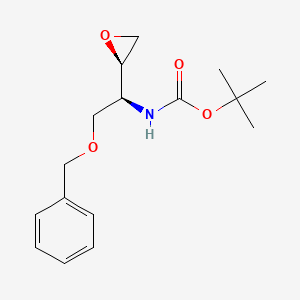
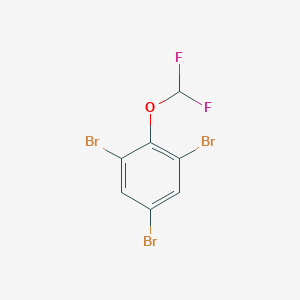
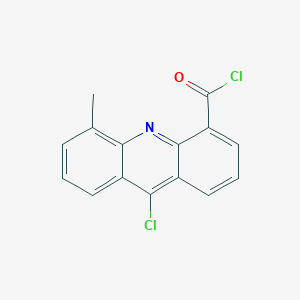

![2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione](/img/structure/B3361551.png)

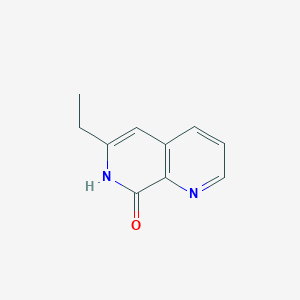

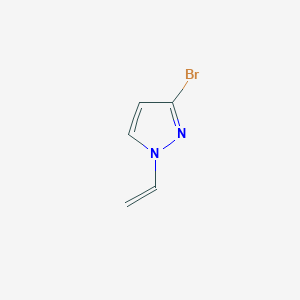
![7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3361586.png)